molecular formula C21H28BrN3O2S B2403437 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide CAS No. 422288-24-2

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide

Cat. No.: B2403437
CAS No.: 422288-24-2
M. Wt: 466.44
InChI Key: VSTDQAZVEMDMID-UHFFFAOYSA-N
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Description

6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide is a compound featuring a complex structure, including a quinazolinone moiety, which is often found in pharmaceutical agents. The inclusion of bromine and sulfur atoms, alongside the cyclohexyl group, makes it an intriguing subject for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation involves multi-step synthesis. Here's a general route:

  • Starting Materials: : The synthesis starts with readily available raw materials like 2-aminobenzoic acid and substituted amines.

  • Formation of Intermediate Quinazolinone: : Initial steps typically involve cyclization reactions to form quinazolinone derivatives.

  • Bromination: : Selective bromination at a specific position on the quinazolinone ring introduces the bromine atom.

  • Thioxo Group Introduction: : The thioxo group is incorporated through reactions involving sulfur-containing reagents under specific conditions, often involving reflux or catalytic processes.

  • Coupling with Hexanamide: : Final coupling of the substituted quinazolinone with hexanamide derivatives is done using coupling agents and specific catalysts to achieve the final product.

Industrial Production Methods

Industrial production likely involves similar synthetic steps but optimized for scale, efficiency, and safety. Reactions are typically conducted in controlled environments using large reactors. Key considerations include maintaining reaction conditions (temperature, pH), purity of intermediates, and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound may undergo oxidation to form sulfoxide or sulfone derivatives, while reduction can target the keto or thioxo groups.

  • Substitution: : Commonly seen at the bromine site, nucleophilic substitutions can introduce various functional groups.

  • Hydrolysis: : Under acidic or basic conditions, hydrolysis of the amide bond can occur, leading to the formation of carboxylic acid derivatives and amines.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Amines, thiols, and alcohols for substitution reactions.

  • Hydrolysis Conditions: : Acidic (HCl, H2SO4) or basic (NaOH) media.

Major Products Formed

  • Sulfoxide and Sulfone Derivatives: : From oxidation.

  • Substituted Derivatives: : From nucleophilic substitution.

  • Carboxylic Acids and Amines: : From hydrolysis.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing novel heterocyclic compounds.

  • Biology: : Potential use in studying biological pathways due to its unique structure.

  • Medicine: : Exploration as a pharmacophore in drug design for various ailments such as cancer, inflammation, and infectious diseases.

  • Industry: : May find applications in materials science for developing novel polymers or as a precursor in agrochemical formulations.

Mechanism of Action

The compound’s effects are typically mediated through interaction with specific molecular targets. For example:

  • Enzyme Inhibition: : By binding to active sites, it can inhibit enzymatic activities.

  • Receptor Modulation: : It might modulate the function of cellular receptors involved in signaling pathways. The presence of the bromine and thioxo groups can significantly influence its binding affinity and specificity toward these molecular targets.

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, 6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-methylcyclohexyl)hexanamide stands out due to:

  • Enhanced Reactivity: : Due to the bromine atom, allowing for versatile chemical modifications.

  • Unique Biological Activity: : The thioxo group may provide distinctive interactions within biological systems.

List of Similar Compounds

  • 2-thioxo-1,2-dihydroquinazolin-4(3H)-one Derivatives: : Without the bromine atom.

  • 6-bromo-4-oxoquinazoline Derivatives: : Lacking the thioxo group.

  • N-substituted Quinazolinones: : With different N-alkyl or N-aryl groups.

Properties

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28BrN3O2S/c1-14-6-9-16(10-7-14)23-19(26)5-3-2-4-12-25-20(27)17-13-15(22)8-11-18(17)24-21(25)28/h8,11,13-14,16H,2-7,9-10,12H2,1H3,(H,23,26)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTDQAZVEMDMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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